Monodansylthiacadaverine

Description

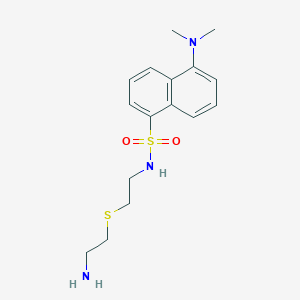

Structure

2D Structure

3D Structure

Properties

CAS No. |

52664-04-7 |

|---|---|

Molecular Formula |

C16H23N3O2S2 |

Molecular Weight |

353.5 g/mol |

IUPAC Name |

N-[2-(2-aminoethylsulfanyl)ethyl]-5-(dimethylamino)naphthalene-1-sulfonamide |

InChI |

InChI=1S/C16H23N3O2S2/c1-19(2)15-7-3-6-14-13(15)5-4-8-16(14)23(20,21)18-10-12-22-11-9-17/h3-8,18H,9-12,17H2,1-2H3 |

InChI Key |

MOXZPMYMMBOUJY-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSCCN |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSCCN |

Other CAS No. |

52664-04-7 |

Synonyms |

MDTC monodansylthiacadaverine |

Origin of Product |

United States |

Mechanistic Basis of Monodansylthiacadaverine Interaction with Cellular Structures

Cellular Accumulation and Retention Mechanisms of Monodansylthiacadaverine

The selective labeling of autophagic vacuoles by this compound is not a passive process but rather a result of specific molecular interactions and the unique biochemical environment of these organelles. The accumulation is primarily driven by a combination of an ion-trapping mechanism within acidic compartments and a direct interaction with the organellar membranes.

Role of Acidic Organellar Environments in Probe Trapping

This compound is classified as a lysosomotropic agent, a compound that preferentially accumulates in acidic organelles such as lysosomes and autolysosomes. conicet.gov.arnih.gov As a weak base, the uncharged form of MDC can readily permeate biological membranes and enter various cellular compartments. However, upon encountering the low pH environment characteristic of autophagic and lysosomal vesicles, the amine groups of the cadaverine (B124047) moiety become protonated. This protonation converts the molecule into a charged, more hydrophilic cation.

The resulting charged molecule is membrane-impermeable and is consequently unable to diffuse back across the organellar membrane into the more neutral pH of the cytoplasm. This process, known as ion trapping, leads to a significant concentration of MDC within these acidic vesicular organelles (AVOs). conicet.gov.arbio-techne.comnih.gov While this mechanism is a key contributor to its accumulation, it does not solely account for the specificity of MDC for autophagic vacuoles, as other acidic organelles are not labeled with the same intensity. nih.gov Studies have shown that even when proton gradients are dissipated in fixed cells, MDC labeling still occurs, indicating an additional mechanism is at play. conicet.gov.ar

Interactions with Autophagosomal and Lysosomal Membranes

Beyond the ion-trapping effect, MDC's accumulation is critically dependent on its interaction with the lipid components of autophagosomal and lysosomal membranes. bio-techne.comcaymanchem.com Autophagic vacuoles are often characterized by the presence of multilamellar membranes and myelin-like inclusions, creating a unique, lipid-rich environment. nih.govresearchgate.net MDC exhibits solvatochromism, meaning its fluorescent properties are sensitive to the polarity of its solvent environment.

In the non-polar, hydrophobic interior of these lipid membranes, MDC experiences a significant increase in fluorescence quantum yield and a shift in its emission spectrum to shorter wavelengths (a blueshift). caymanchem.comresearchgate.net This interaction is not merely an electrostatic association but a preferential partitioning into the lipid bilayer. Research comparing MDC with its neutral derivative, monodansylpentane (MDH), which is not subject to ion trapping, revealed that MDH also specifically stains autophagic vacuoles. nih.govresearchgate.net This demonstrates that the affinity for the specific lipid composition of these membranes is a crucial determinant of the probe's localization. The interaction appears to be with the lipids themselves, as isolated autophagic vacuole lipids produce the same effect on MDC's fluorescence as intact vacuoles. nih.govresearchgate.net

Subcellular Localization Specificity and Factors Influencing Distribution

The primary subcellular localization of this compound is within autophagic vacuoles, including autophagosomes and autolysosomes. caymanchem.comnih.gov Subcellular fractionation experiments have confirmed that MDC selectively accumulates in fractions containing lysosomal enzymes like acid phosphatase and cathepsin D, while being absent from fractions containing markers for the endoplasmic reticulum or endosomes. caymanchem.comnih.govebi.ac.uk This specificity distinguishes it from general endosomal markers.

Several factors can influence the distribution and intensity of MDC staining:

Induction of Autophagy: Cellular stress conditions known to induce autophagy, such as amino acid starvation or treatment with pharmacological agents like rapamycin (B549165) or tamoxifen, lead to a marked increase in the number and size of MDC-labeled vesicles. bio-techne.comresearchgate.net This reflects the formation of new autophagosomes.

Inhibition of Autophagic Flux: Disruption of the autophagic pathway, for instance by blocking the fusion of autophagosomes with lysosomes using drugs like vinblastine (B1199706) or chloroquine (B1663885), results in the accumulation of MDC-positive autophagosomes. researchgate.nettandfonline.com

Cell Type: While MDC labels perinuclear vesicular structures in most cell types, the exact distribution can vary. nih.gov

This responsiveness to the modulation of the autophagy pathway makes MDC a valuable tool for monitoring autophagic activity.

Spectroscopic Characteristics of this compound within Biological Milieus

The utility of this compound as a cellular probe is intrinsically linked to its fluorescent properties, which are highly sensitive to its immediate microenvironment. The dansyl group acts as a fluorophore whose emission spectrum and intensity change in response to local polarity, providing a spectroscopic signature of its location within the cell.

Fluorescence Properties in response to Microenvironmental Changes

This compound exhibits classic solvatochromatic behavior, where its fluorescence emission is strongly dependent on the polarity of the surrounding solvent. In highly polar aqueous environments, such as the cytoplasm, its fluorescence is relatively weak. However, upon partitioning into non-polar, hydrophobic environments like the lipid-rich interior of autophagic membranes, its fluorescence intensity increases significantly. caymanchem.comadooq.com

This phenomenon is accompanied by a spectral blueshift, also known as a hypsochromic shift. For instance, in vitro studies have demonstrated that the fluorescence emission maximum of MDC shifts from approximately 525 nm in an aqueous buffer to around 498 nm when interacting with liposomes. researchgate.net A similar dansylated compound, MDH, shows a dramatic emission peak shift from 570 nm in water to 485 nm in oil. plos.org This change is a direct consequence of the fluorophore entering a lipophilic environment, making it a sensitive indicator of probe-membrane interaction.

Table 1: Solvatochromatic Shift of Dansyl-based Probes An interactive table describing the change in emission wavelength of this compound (MDC) and its neutral analog Monodansylpentane (MDH) in environments of differing polarity.

| Compound | Environment | Approximate Emission Maximum (nm) | Reference |

|---|---|---|---|

| MDC | Aqueous Buffer | 525 | researchgate.net |

| MDC | Liposomes | 498 | researchgate.net |

| MDH | Water | 570 | plos.org |

| MDH | Sunflower Seed Oil | 485 | plos.org |

Spectral Shifts and Intensity Modulations as Indicators of Cellular State

The changes in MDC's fluorescence serve as a powerful reporter on the state of the cellular autophagic machinery. The appearance of bright, punctate fluorescent structures within a cell is a direct visualization of the formation and accumulation of autophagic vacuoles. spandidos-publications.comresearchgate.net The modulation of these signals can be quantified to assess the dynamics of autophagy, a process referred to as measuring the autophagic flux.

Monitoring Autophagic Flux: By comparing the MDC signal in the absence and presence of a lysosomal inhibitor (like chloroquine), one can estimate the autophagic flux. An increase in MDC fluorescence upon addition of the inhibitor suggests that autophagosomes are being actively formed and delivered to the lysosome for degradation. tandfonline.com

Therefore, both the localization and the spectral characteristics of this compound provide critical insights into the complex and dynamic process of autophagy within living cells.

Methodological Applications of Monodansylthiacadaverine in Autophagy Research

Visualization and Quantification of Autophagic Vacuoles

MDC is a lysosomotropic compound, meaning it accumulates in acidic organelles. It is believed that MDC becomes protonated within the acidic environment of late-stage autophagic vacuoles (autolysosomes), leading to its entrapment and a significant increase in fluorescence. This property allows for the specific labeling of these structures within a cell.

Fluorescence microscopy is the primary technique for visualizing MDC-labeled autophagic vacuoles. The appearance of distinct, punctate fluorescent structures within the cytoplasm is a key indicator of autophagic activity.

Live-cell imaging is the preferred method for MDC staining, as it relies on the acidic pH of intact, functional autophagic vacuoles. A typical protocol for live-cell imaging of autophagy using MDC involves the following steps:

Cell Culture: Cells are cultured on a suitable substrate for microscopy, such as glass-bottom dishes or coverslips.

Induction of Autophagy: Autophagy can be induced by various stimuli, such as nutrient starvation or treatment with pharmacological agents like rapamycin (B549165).

MDC Staining: A working solution of MDC is prepared in a cell culture medium or buffer. The optimal concentration of MDC can vary between cell types but is often in the range of 0.05 to 0.1 mM. For example, in PaTu 8902 cells, this concentration range was found to be optimal for in vivo labeling nih.gov. The cells are incubated with the MDC staining solution for a specific period, typically ranging from 10 to 60 minutes at 37°C.

Washing: After incubation, the cells are washed with a buffer to remove excess, unbound MDC.

Imaging: The stained cells are immediately observed under a fluorescence microscope. MDC has an excitation wavelength of around 335-380 nm and an emission wavelength of approximately 512-525 nm, often visualized using a DAPI filter set.

Time-lapse imaging can also be employed to track the formation and movement of MDC-labeled vacuoles in real-time, providing dynamic information about the autophagic process.

The use of Monodansylthiacadaverine on fixed cells is generally not recommended. The mechanism of MDC accumulation within autophagic vacuoles is dependent on the acidic environment of these organelles. Chemical fixation, typically using agents like paraformaldehyde or methanol, can compromise the integrity of cellular membranes and disrupt the pH gradients across them. This disruption would prevent the ion-trapping mechanism that leads to the specific accumulation and fluorescence of MDC in autophagic vacuoles.

Fixation protocols are primarily designed to preserve cellular structures for techniques like immunofluorescence, where antibodies are used to detect specific proteins. These protocols often involve permeabilization steps that would further disrupt the cellular compartments necessary for MDC staining. Therefore, for accurate and reliable detection of autophagic vacuoles, MDC staining should be performed on live cells.

Confocal microscopy offers significant advantages for analyzing MDC-stained cells. By using a pinhole to reject out-of-focus light, confocal microscopy produces high-resolution optical sections of the specimen. This capability is particularly useful for:

Reducing Background Fluorescence: It minimizes the fluorescent haze from unbound or non-specifically localized MDC, resulting in a clearer image with a better signal-to-noise ratio.

Precise Localization: It allows for the precise three-dimensional localization of MDC-labeled autophagic vacuoles within the cell. This can be used to study their distribution, for example, their common perinuclear localization nih.gov.

Co-localization Studies: Confocal microscopy is ideal for co-localization experiments with other fluorescent markers. For instance, researchers can co-stain with markers for lysosomes (e.g., LysoTracker Red) or other organelles to investigate the fusion of autophagosomes with lysosomes and the maturation of autophagic vacuoles.

3D Reconstruction: By acquiring a series of optical sections (a z-stack), a three-dimensional model of the cell can be reconstructed, providing a comprehensive view of the number and spatial arrangement of autophagic vacuoles.

A typical workflow for assessing autophagy with MDC using flow cytometry is as follows:

Cell Preparation and Staining: Cells are grown in suspension or harvested from a culture dish. After inducing autophagy, the cells are stained with MDC as described in the live-cell imaging protocol.

Flow Cytometric Analysis: The stained cells are analyzed on a flow cytometer equipped with a violet (405 nm) or UV (350 nm) laser for MDC excitation and a filter around 525 nm for emission detection.

Data Analysis: The data is typically presented as a histogram of fluorescence intensity versus cell count. An increase in the mean or median fluorescence intensity of the cell population is indicative of an increase in the number of MDC-labeled autophagic vacuoles and thus, an increase in autophagic activity.

This method allows for the rapid and quantitative comparison of autophagy levels across different experimental conditions. For instance, it has been used to show a 1.6-fold higher incidence of autophagy in ligament fibroblasts from patients with ossification of the posterior longitudinal ligament compared to controls nih.gov.

| Parameter | Instrument Setting |

| Excitation Laser | Violet (405 nm) or UV (350 nm) |

| Emission Filter | ~525 nm |

| Data Output | Mean/Median Fluorescence Intensity |

To move from qualitative observation to quantitative data, image analysis algorithms are employed to automatically detect and measure the MDC-labeled puncta in fluorescence microscopy images. Software such as ImageJ and CellProfiler are commonly used for this purpose. The general steps in such an analysis include:

Image Pre-processing: This may involve background subtraction to enhance the signal-to-noise ratio and filtering to reduce image noise.

Cell Segmentation: Individual cells are identified, often by using a nuclear stain like DAPI or Hoechst to locate the nuclei (primary objects) and then expanding this region to define the cell boundaries (secondary objects).

Puncta Identification: Within each cell, the fluorescent puncta (tertiary objects) are identified based on a set of user-defined criteria, such as size, circularity, and fluorescence intensity above a certain threshold.

Quantification: The algorithm then quantifies various parameters for each cell, such as the number of puncta, the total area of puncta, and the average fluorescence intensity of the puncta.

These quantitative data provide a more objective and reproducible measure of autophagy than manual counting. For example, a workflow in ImageJ or a pipeline in CellProfiler can be established to batch-process a large number of images, yielding statistically significant results.

| Analysis Step | Description | Common Software/Tool |

| Image Pre-processing | Background subtraction, noise reduction. | ImageJ, CellProfiler |

| Cell Segmentation | Identification of individual cells, often using a nuclear counterstain. | ImageJ, CellProfiler |

| Puncta Identification | Detection of fluorescent puncta based on size, shape, and intensity thresholds. | ImageJ (Find Maxima), CellProfiler (IdentifyPrimaryObjects) |

| Quantification | Measurement of puncta number, area, and intensity per cell. | ImageJ (Analyze Particles), CellProfiler (MeasureObjectIntensity, etc.) |

Fluorescence Microscopy Techniques for this compound Staining

Monitoring Autophagy Flux and Progression

This compound (MDTC) is a fluorescent chemical probe that has become a significant tool for the visualization and quantification of autophagy. As a selective marker for autophagic vacuoles, its application allows for detailed monitoring of the progression of autophagy, a cellular process essential for the degradation and recycling of cellular components.

Co-staining Strategies with Other Autophagy Markers

To achieve a more detailed analysis of the autophagic pathway, MDTC is frequently used in combination with other fluorescent markers. This co-staining methodology enables researchers to distinguish between different stages of autophagy and to confirm the identity of the structures labeled by MDTC.

A principal strategy involves the co-localization of MDTC with the microtubule-associated protein 1A/1B-light chain 3 (LC3), a well-established marker for autophagosomes. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the membranes of newly forming autophagosomes. Studies employing fluorescence microscopy have demonstrated a significant overlap between the signals from MDTC and green fluorescent protein-tagged LC3 (GFP-LC3), particularly in the early phases of autophagy. This co-localization confirms that MDTC effectively labels nascent autophagosomes.

Another powerful co-staining approach utilizes dyes that are specific to acidic organelles, such as LysoTracker Red. Autophagosomes, which are initially pH-neutral, mature by fusing with acidic lysosomes to form autolysosomes. By simultaneously staining cells with MDTC and a lysosomal marker, it is possible to track this maturation process. Vesicles that are positive for MDTC but negative for the lysosomal marker represent early-stage autophagosomes, whereas vesicles positive for both markers are identified as late-stage autolysosomes. This dual-labeling strategy is invaluable for assessing the rate of autophagosome-lysosome fusion, a critical step known as autophagic flux.

| Marker | Organelle/Process Targeted | Purpose of Co-staining with MDTC |

| GFP-LC3 | Autophagosome formation | To confirm that MDTC labels early autophagic structures. |

| LysoTracker Probes | Acidic organelles (lysosomes) | To differentiate between pH-neutral autophagosomes and acidic autolysosomes, thereby monitoring autophagic flux. |

Differentiation of Autophagosomes and Autolysosomes via this compound

A key feature of MDTC is its utility in distinguishing between autophagosomes and autolysosomes. This capability is linked to the differing pH environments of these two organelles. Autophagosomes maintain a relatively neutral pH, whereas autolysysomes are highly acidic due to the proton pumps of the lysosome.

MDTC is a lysosomotropic compound, which means it has the ability to accumulate within acidic vesicular organelles. Its fluorescence characteristics can be influenced by the local pH. This pH sensitivity allows for the differentiation of autophagic compartments. In the neutral environment of an autophagosome, MDTC emits fluorescence at a specific wavelength. Following the fusion of an autophagosome with a lysosome, the resulting acidic milieu of the autolysosome can alter the fluorescence of the probe. This shift provides a method for monitoring the maturation of autophagosomes and quantifying the efficiency of autophagic flux. While some probes like GFP-LC3 are quenched by the low pH of the autolysosome, MDTC can remain fluorescent, offering a means to label the full spectrum of autophagic vacuoles. nih.gov

Temporal Dynamics of this compound Labeling During Autophagy Induction and Resolution

Tracking the changes in MDTC labeling over time provides crucial data on the kinetics of the autophagic process. Upon the induction of autophagy, for example through nutrient starvation or treatment with pharmacological agents like rapamycin, there is a time-dependent increase in the number and brightness of MDTC-labeled puncta within the cell's cytoplasm. This increase corresponds to the biogenesis and accumulation of autophagosomes.

Time-lapse microscopy experiments allow for the direct visualization of the lifecycle of individual MDTC-labeled vesicles. These studies show the emergence of small, dim structures that progressively grow in size and fluorescence intensity. The subsequent fusion of these autophagosomes with lysosomes can be confirmed through co-staining techniques, leading to the eventual degradation of the vesicle and its contents.

Conversely, the temporal dynamics of MDTC are also informative when autophagy is inhibited. Treatment with substances that block autophagic flux at later stages, such as bafilomycin A1 (an inhibitor of vacuolar H+-ATPase that prevents the acidification of autolysosomes and their fusion with lysosomes), leads to a significant accumulation of MDTC-labeled autophagosomes. This buildup of immature autophagic vesicles, without their progression to the degradative autolysosome stage, is a clear indicator of impaired autophagic clearance.

Screening for Autophagy Modulators and Regulators

The fluorescent properties of MDTC make it a highly suitable probe for the development of screening assays aimed at discovering new chemical compounds that can either enhance or inhibit autophagy.

High-Throughput Screening Platforms Utilizing this compound Fluorescence

High-throughput screening (HTS) is a powerful methodology used in drug discovery to rapidly assess large numbers of chemical compounds for a specific biological activity. nih.govresearchgate.net MDTC has been successfully integrated into HTS platforms to identify autophagy modulators. These assays are typically conducted in a multi-well plate format, where cells are treated with a library of test compounds and subsequently stained with MDTC.

The readout for these screens is based on changes in MDTC fluorescence, which can be measured using automated microscopy and quantitative image analysis. An increase in the number or total intensity of fluorescent puncta per cell is interpreted as an induction of autophagy, whereas a decrease suggests inhibition. This straightforward and quantifiable endpoint makes MDTC an efficient tool for primary screening campaigns. These platforms enable the rapid identification of "hit" compounds from vast chemical libraries, which can then be selected for further investigation. nih.govnih.gov

Identification of Compounds Affecting Autophagic Pathways

MDTC-based screening has been instrumental in the discovery of novel compounds that influence various steps of the autophagic pathway. nih.gov These discoveries provide valuable chemical tools for basic research and potential starting points for the development of new therapeutics for diseases associated with dysfunctional autophagy.

Through HTS campaigns, numerous small molecules that induce autophagy have been identified. These compounds can act through diverse mechanisms, such as inhibiting the master autophagy regulator mTOR (mammalian target of rapamycin) or activating AMPK (AMP-activated protein kinase). For example, a screen might identify a compound that, like the known inducer rapamycin, promotes the formation of MDTC-positive vesicles.

Similarly, these screening platforms are effective at finding autophagy inhibitors. Such compounds are critical for dissecting the molecular machinery of autophagy and can have therapeutic potential, for instance, by preventing the pro-survival role of autophagy in cancer cells undergoing chemotherapy. The ability of MDTC to report on the accumulation of autophagosomes makes it particularly well-suited for identifying inhibitors that block autophagic flux, a mechanism employed by compounds like chloroquine (B1663885) and bafilomycin A1. The identification of such molecules provides researchers with a broader toolkit to study and manipulate the autophagic process. nih.govfrontiersin.org

Scientific Inquiry Reveals Scant Evidence on "this compound" in Autophagy Research

Despite a targeted investigation into the scientific literature, there is a notable absence of research specifically detailing the use of "this compound" in the study of autophagy.

Initial searches for the chemical compound "this compound" in the context of autophagy research consistently yield information on a closely related and well-documented compound, Monodansylcadaverine (MDC) . The extensive body of research available for MDC highlights its established role as a fluorescent probe for labeling and tracking autophagic vacuoles within cells.

MDC, a lysosomotropic agent, is known to accumulate in acidic compartments such as autolysosomes, making it a valuable tool for researchers investigating the intricate cellular process of autophagy. Its fluorescence properties allow for the visualization of these structures under a microscope, and it is often used in conjunction with other molecular assays to provide a comprehensive understanding of autophagic flux.

The chemical structure of Monodansylcadaverine, with its dansyl group and a cadaverine (B124047) (1,5-diaminopentane) linker, is well-characterized. The CAS number associated with this compound is 10121-91-2.

In contrast, a thorough search for "this compound" does not yield specific scientific papers, experimental data, or detailed methodological applications related to autophagy. This suggests that "this compound" may be a lesser-known derivative, a compound with a different primary application, or potentially a misnomer for the more prevalent Monodansylcadaverine.

Therefore, an article focusing solely on the methodological applications of "this compound" in autophagy research, as per the requested outline, cannot be generated based on the current available scientific literature. The research landscape is dominated by studies on Monodansylcadaverine (MDC).

Monodansylthiacadaverine in the Study of Transglutaminase Activity

Monodansylthiacadaverine as a Substrate for Transglutaminase Assays

The unique properties of this compound make it a valuable substrate in various assays designed to measure transglutaminase activity.

Enzymatic Incorporation of this compound into Protein Substrates

Transglutaminases catalyze the covalent attachment of this compound to glutamine residues within protein substrates. zedira.comzedira.com This reaction forms a stable, fluorescently tagged protein. A commonly used protein substrate in these assays is N,N-dimethylcasein. zedira.comzedira.com The incorporation of this compound into casein or other proteins can be detected and quantified, providing a direct measure of transglutaminase activity. scispace.comresearchgate.net This method has been utilized to detect transamidase activity in various biological samples, including blood plasma, platelets, red blood cell lysates, and tissue extracts. researchgate.netscispace.com

Spectrophotometric and Fluorescent Readouts for Transglutaminase Activity

The covalent coupling of this compound to a protein substrate, such as N,N-dimethylcasein, results in a discernible shift in the fluorescence intensity and wavelength of the dansyl group. zedira.comzedira.com The activity of transglutaminase can be monitored in real-time by measuring the increase in fluorescence. zedira.comzedira.com Typically, an excitation wavelength of 332 nm and an emission wavelength of 500 nm are used to monitor this change. zedira.comzedira.com This fluorescence-based assay provides a rapid, sensitive, and continuous method for determining transglutaminase activity and is suitable for high-throughput screening of enzymes or their inhibitors. nih.gov

A study determined the Michaelis constant (Km) of guinea pig liver transglutaminase for monodansylcadaverine to be 14 µM using a fluorescence-based assay. nih.gov

This compound as an Inhibitor of Transglutaminase Activity

Beyond its role as a substrate, this compound also functions as an inhibitor of transglutaminase activity, providing a means to study the physiological roles of these enzymes.

Mechanism of Transglutaminase Inhibition by this compound

This compound acts as a competitive inhibitor of transglutaminase. nih.gov It competes with the amine substrates for the active site of the enzyme. lu.se By binding to the enzyme, it prevents the cross-linking of protein substrates. This inhibitory action allows researchers to probe the involvement of transglutaminase in various cellular processes. While effective as an inhibitor, it is also considered a pseudosubstrate for the enzyme. doi.orgnih.govnih.gov

Impact on Cellular Processes Mediated by Transglutaminases

The inhibitory properties of this compound have been instrumental in elucidating the role of transglutaminases in several cellular functions.

Research has indicated that transglutaminase activity is associated with phagocytosis. nih.govresearchgate.net In studies involving the maturation of human blood monocytes into macrophages, the addition of this compound was shown to inhibit phagocytosis. nih.govresearchgate.netresearchgate.net203.250.216 Specifically, the addition of 100 µmols/l of this compound resulted in an approximate two-thirds inhibition of phagocytosis of 125I-trypsin-alpha 2-macroglobulin complexes by macrophages. nih.govresearchgate.net These findings suggest that transglutaminase plays a significant role in the process of phagocytosis by these immune cells. nih.govresearchgate.net

| Cellular Process | Effect of this compound | Cell Type | Research Finding |

| Phagocytosis | Inhibition | Human Monocytes/Macrophages | Addition of 100 µmols/l this compound caused approximately 2/3 inhibition of phagocytosis. nih.govresearchgate.net |

| Lymphocyte Capping | Inhibition | Human Lymphocytes | This compound strongly inhibited the capping of beta 2-microglobulin. nih.gov |

| Lymphocyte Transformation | Inhibition | Human Lymphocytes | This compound significantly and concentration-dependently reduced phytohaemagglutinin (PHA)-stimulated lymphocyte transformation. nih.gov |

Lymphocyte Function and Transglutaminase Dependence

The integral role of transglutaminase in various lymphocyte functions has been elucidated through the use of specific enzyme inhibitors, such as this compound (MDTC). As a pseudosubstrate, MDTC competitively inhibits transglutaminase, allowing researchers to probe the enzyme's involvement in critical cellular processes. doi.org Studies have demonstrated that transglutaminase activity is essential for lymphocyte activation and transformation, as well as for the cell surface phenomenon of capping. doi.orgnih.gov

Research involving the mitogen phytohaemagglutinin (PHA) has shown that stimulated lymphocyte transformation is a transglutaminase-dependent function. doi.org In studies on human peripheral blood lymphocytes, the inclusion of MDTC resulted in a significant, concentration-dependent reduction in PHA-stimulated lymphocyte transformation, which is often measured by the incorporation of (3H)thymidine. doi.orgnih.govnih.gov This inhibitory effect underscores the necessity of transglutaminase activity for the processes leading to lymphocyte proliferation.

Another key lymphocyte function shown to be dependent on transglutaminase is the capping of surface receptors, such as β2-microglobulin. doi.org The application of MDTC in a β2-microglobulin capping assay strongly inhibited the redistribution of these molecules on the cell surface, pointing to the involvement of transglutaminase in this process. doi.orgresearchgate.net

The utility of MDTC as a research tool is further highlighted in studies investigating pathological impairments of lymphocyte function. For instance, research on lymphocytes from patients with type 2 diabetes mellitus revealed that a lower concentration of MDTC was needed to achieve 50% inhibition of PHA-stimulated transformation compared to lymphocytes from healthy controls. nih.gov This suggests an impaired transglutaminase function in the lymphocytes of diabetic patients. nih.gov Similarly, in-vitro and in-vivo studies have shown that exposure to cigarette smoke impairs transglutaminase-dependent lymphocyte functions, an effect demonstrated by an increased sensitivity to inhibition by MDTC. doi.orgnih.gov These findings tentatively suggest that cigarette smoke impairs these functions through the inhibition of cell-bound transglutaminase. doi.org

Table 1: Research Findings on the Effect of this compound (MDTC) on Lymphocyte Functions

| Lymphocyte Function Studied | Methodology | Key Finding with MDTC | Conclusion | Reference(s) |

|---|---|---|---|---|

| Phytohaemagglutinin (PHA)-Stimulated Transformation | Measurement of (3H)thymidine incorporation in cultured human peripheral blood lymphocytes. | MDTC caused a significant, concentration-dependent reduction in (3H)thymidine incorporation. | Lymphocyte transformation is a transglutaminase-dependent function. | doi.orgnih.govnih.gov |

| β2-microglobulin Capping | Application of a capping method involving MDTC on human peripheral blood lymphocytes. | MDTC strongly inhibited the capping phenomenon. | Transglutaminase is important for the redistribution of β2-microglobulin on the cell surface. | doi.orgresearchgate.net |

| Lymphocyte Function in Type 2 Diabetes | Comparison of MDTC concentration needed for 50% inhibition of PHA-stimulated transformation in lymphocytes from diabetic patients vs. healthy controls. | A significantly lower concentration of MDTC was required for 50% inhibition in lymphocytes from diabetic patients. | Suggests an impaired lymphocyte transglutaminase function in type 2 diabetes mellitus. | nih.gov |

| Effect of Cigarette Smoke on Lymphocyte Function | In-vitro addition of smoke extract and studies on lymphocytes from smokers, using MDTC as an inhibitor. | Exposure to cigarette smoke extract impaired capping and PHA-induced transformation, making them more easily inhibited by MDTC. | Cigarette smoke impairs these lymphocyte functions, likely through transglutaminase inhibition. | doi.orgnih.gov |

Comparative Analysis of this compound with Other Transglutaminase Probes/Inhibitors

This compound (MDTC) belongs to a class of transglutaminase inhibitors known as competitive amine substrates. biomedicinej.com These inhibitors, which include other cadaverine (B124047) derivatives, function by competing with the natural amine substrates (such as the ε-amino group of a lysine (B10760008) residue) for the enzyme's active site. biomedicinej.comzedira.com The effectiveness and specificity of MDTC can be understood through comparison with other compounds used to probe or inhibit transglutaminase activity.

A direct comparison highlighting the specificity of MDTC is found in studies that use N,N-dimethyl-MDC as a control substance. doi.org Because N,N-dimethyl-MDC possesses a tertiary amino group, it cannot act as a substrate for transglutaminase. doi.org Research on PHA-stimulated lymphocyte transformation showed that N,N-dimethyl-MDC had a much weaker inhibitory effect compared to MDTC, with the concentration required for 50% inhibition being significantly higher. doi.org This demonstrates the specific action of MDTC on transglutaminase-mediated reactions.

Transglutaminase inhibitors can be broadly categorized based on their mechanism of action, providing a framework for comparing MDTC to other probes. biomedicinej.com

Competitive Amine Substrates: This group includes MDTC and other primary amines like putrescine. biomedicinej.com They act as acyl acceptors in the transglutaminase reaction. zedira.com While effective, some amine pseudosubstrates like MDTC have been noted to be comparatively toxic in certain experimental contexts. lu.se

Irreversible Inhibitors: These compounds, such as the specific site-directed inhibitor 1,3-dimethyl-2[(oxopropyl)thio]imidazolium, form a covalent bond with the enzyme, permanently deactivating it. nih.gov They operate differently from the competitive mechanism of MDTC.

Reversible Inhibitors: This category includes non-hydrolyzable GTP analogues that stabilize an inactive conformation of tissue transglutaminase (TG2). biomedicinej.com Another example is the competitive TG2 inhibitor ERW1041, which has been shown to selectively reduce TG2 activity in a dose-dependent manner. mdpi.com

Oxidative Inhibitors: Compounds like PX12 and L-cystine have been identified as potent TG2 inhibitors that function through an oxidative mechanism. mdpi.com These were found to be more potent than the competitive inhibitor ERW1041 in a specific assay setting. mdpi.com

Oligopeptide Inhibitors: Derived from the prosequence of microbial transglutaminase, some oligopeptides have been shown to act as noncompetitive inhibitors, which is a different mechanism from the competitive inhibition by MDTC. nih.gov

The choice of inhibitor or probe depends on the specific research question, the type of transglutaminase being studied (e.g., tissue transglutaminase vs. microbial transglutaminase), and the experimental system. While MDTC is a potent and specific tool for studying transglutaminase-dependent processes like lymphocyte activation, other inhibitors offer different mechanisms of action, specificities for different transglutaminase isozymes, and potentially lower toxicity profiles. doi.orglu.semdpi.com

Table 2: Comparative Analysis of this compound and Other Transglutaminase Inhibitors

| Inhibitor/Probe | Class/Mechanism of Action | Key Characteristics | Reference(s) |

|---|---|---|---|

| This compound (MDTC) | Competitive Amine Substrate | Potent and specific pseudosubstrate; fluorescent. Used to study lymphocyte activation. Noted to have some cellular toxicity. | doi.orgbiomedicinej.comlu.se |

| N,N-dimethyl-MDC | Control Substance (non-substrate) | Tertiary amine prevents it from being a substrate. Shows much weaker inhibitory effect on lymphocyte transformation compared to MDTC. | doi.org |

| 1,3-dimethyl-2[(oxopropyl)thio]imidazolium | Irreversible Inhibitor | Highly specific site-directed inhibitor of tissue transglutaminase. | nih.gov |

| ERW1041 | Reversible Competitive Inhibitor | Selectively inhibits tissue transglutaminase (TG2) in a dose-dependent manner. | mdpi.com |

| PX12 / L-cystine | Oxidative Inhibitors | Potently inhibit TG2 via an oxidative mechanism. | mdpi.com |

| Oligopeptide Inhibitors (e.g., SQAETYR) | Noncompetitive Inhibitor | Derived from the prosequence of microbial transglutaminase. | nih.gov |

| Putrescine / Cadaverine | Competitive Amine Substrate | Simple polyamines that compete with lysine donor substrates. | biomedicinej.com |

Advanced Research Applications and Methodological Considerations

Integration of Monodansylthiacadaverine with Other Fluorescent Probes and Genetically Encoded Reporters

The capacity to simultaneously visualize multiple cellular components and processes is crucial for a comprehensive understanding of complex biological systems. This compound can be effectively integrated with a variety of other fluorescent probes and genetically encoded reporters to enable such multi-parameter imaging.

Multi-parameter Imaging for Correlating Autophagy with Other Cellular Events

This compound is frequently used as a marker for autophagic vacuoles. Its combination with genetically encoded reporters for autophagy, such as Green Fluorescent Protein-tagged Microtubule-associated protein 1A/1B-light chain 3 (GFP-LC3), allows for a more detailed analysis of the autophagic process. For instance, colocalization of this compound with GFP-LC3 puncta can confirm the autophagic nature of the stained vesicles.

Furthermore, to correlate autophagy with other cellular events, this compound can be co-stained with probes for other organelles. For example, simultaneous labeling with mitochondrial probes like MitoTracker Red or lysosomal probes such as LysoTracker Red can provide insights into mitophagy (the selective degradation of mitochondria by autophagy) and the fusion of autophagosomes with lysosomes, respectively.

Table 1: Examples of Fluorescent Probes and Reporters for Multi-parameter Imaging with this compound

| Probe/Reporter | Target | Research Application |

| GFP-LC3 | Autophagosomes | Confirmation of autophagic vesicles and tracking of autophagosome formation. |

| MitoTracker Red | Mitochondria | Investigation of mitophagy and mitochondrial dynamics during autophagy. |

| LysoTracker Red | Lysosomes | Study of autophagosome-lysosome fusion and lysosomal function in autophagy. |

| Hoechst 33342 | Nuclei | Visualization of nuclear morphology and its changes during autophagy. |

| Phalloidin-Fluorophore Conjugates | F-actin | Examination of cytoskeletal rearrangements in relation to autophagic processes. |

Application in Studies of Lysosomal Biogenesis and Dynamics

Given its accumulation in acidic compartments, this compound is also a useful tool for studying lysosomal biogenesis and dynamics. Changes in the intensity and number of this compound-positive vesicles can reflect alterations in the lysosomal compartment. In conjunction with probes that are sensitive to lysosomal pH, such as LysoSensor probes, this compound can help to dissect the processes of lysosomal acidification and maturation. By tracking the colocalization of this compound with markers for different stages of the endo-lysosomal pathway, researchers can gain a more dynamic view of lysosomal biogenesis.

This compound in Organoid and 3D Cell Culture Models

Organoids and 3D cell culture models more accurately recapitulate the in vivo microenvironment compared to traditional 2D cell cultures, making them invaluable for studying cellular processes in a more physiologically relevant context. cellsignal.combiotium.com The application of this compound in these models allows for the investigation of autophagy in a 3D setting.

Staining of 3D structures like spheroids and organoids with this compound requires optimization of incubation times and probe concentrations to ensure adequate penetration into the deeper cell layers. Confocal microscopy is often essential for imaging and analyzing the spatial distribution of this compound-labeled structures within these complex 3D models. The use of tissue clearing techniques can further enhance imaging depth and resolution in larger organoids.

Considerations for In Vitro and Ex Vivo Research Modalities

The successful application of this compound in research relies on careful optimization of experimental protocols to ensure specific and reliable staining.

Optimization of Staining Conditions Across Different Cell Types and Tissues

The optimal staining conditions for this compound can vary significantly between different cell types and tissues. Factors such as cell density, metabolic activity, and the abundance of acidic compartments can influence the uptake and accumulation of the probe. Therefore, it is crucial to empirically determine the optimal concentration of this compound and the ideal incubation time for each experimental system. A titration of the probe concentration, typically in the range of 10-50 µM, and a time-course experiment are recommended to establish the conditions that provide the best signal-to-noise ratio without inducing cellular toxicity.

Table 2: General Recommendations for Optimizing this compound Staining

| Parameter | Recommended Starting Range | Considerations |

| Concentration | 10 - 50 µM | Higher concentrations may lead to non-specific staining and toxicity. Lower concentrations might result in a weak signal. |

| Incubation Time | 15 - 60 minutes | Longer incubation times can increase background fluorescence. Shorter times may not be sufficient for adequate probe uptake. |

| Temperature | 37°C | Incubation at physiological temperatures is generally recommended for live-cell imaging. |

| Washing Steps | 2-3 washes with buffer | Thorough washing is essential to remove unbound probe and reduce background. |

Minimizing Artifacts and Non-Specific Staining in Research Protocols

Artifacts and non-specific staining are common challenges in fluorescence microscopy that can lead to misinterpretation of results. Several strategies can be employed to minimize these issues when using this compound.

Proper Controls: Including appropriate controls is essential. An unstained control is necessary to assess the level of cellular autofluorescence. A positive control, such as cells treated with a known autophagy inducer (e.g., rapamycin), can validate the staining protocol.

Quenching of Autofluorescence: Some cell types and tissues exhibit significant autofluorescence, which can interfere with the this compound signal. Pre-treatment of fixed samples with quenching agents like sodium borohydride or Sudan Black B can help to reduce autofluorescence.

Fixation: While this compound is primarily used for live-cell imaging, it can also be used in fixed cells. However, the fixation process can alter the cellular structures and the distribution of the probe. It is important to test different fixation methods (e.g., paraformaldehyde vs. methanol) to find the one that best preserves the staining pattern.

Image Acquisition and Analysis: Proper microscope settings, including the use of appropriate filters and laser power, are crucial to minimize phototoxicity and photobleaching. Quantitative analysis of images should be performed using standardized procedures to ensure objectivity.

By carefully considering these advanced applications and methodological aspects, researchers can effectively harness the power of this compound to gain deeper insights into the intricate processes of autophagy and lysosomal biology.

Comparative Analysis with Alternative Autophagy Markers and Methodologies

The study of autophagy, a fundamental cellular process of degradation and recycling, relies on a variety of markers and methodologies to visualize and quantify the formation and progression of autophagic vesicles. This compound, a fluorescent amine, serves as a valuable tool in this context. However, a comprehensive understanding of its utility necessitates a comparative analysis with other widely used markers and the integration of complementary techniques to ensure the robustness of experimental findings.

Advantages and Disadvantages of this compound Relative to LC3-GFP, mCherry-GFP-LC3, and Lysotracker

This compound's primary advantage lies in its ability to label autophagic vacuoles in living cells without the need for genetic modification. This makes it a convenient and straightforward method for identifying the accumulation of these structures. However, its utility must be weighed against other popular methods, each with its own set of strengths and weaknesses.

LC3-GFP , a fusion protein of microtubule-associated protein 1A/1B-light chain 3 (LC3) and green fluorescent protein (GFP), is a widely used marker for autophagosomes. nih.govnih.gov Upon autophagy induction, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosomal membranes, appearing as distinct puncta. nih.gov While this provides a specific marker for autophagosome formation, a key disadvantage is the pH sensitivity of GFP. nih.govnih.gov When the autophagosome fuses with the lysosome to form an autolysosome, the acidic environment of the lysosome quenches the GFP signal, making it difficult to track the complete autophagic flux. nih.govnih.gov Furthermore, overexpression of GFP-LC3 can sometimes lead to the formation of protein aggregates that are not indicative of autophagic activity. mdpi.comnih.gov

To overcome the pH sensitivity of GFP, the tandem fluorescent protein mCherry-GFP-LC3 was developed. mdpi.com This reporter construct takes advantage of the differential pH stability of mCherry (acid-stable) and GFP (acid-labile). nih.govnih.gov In the neutral environment of the autophagosome, both GFP and mCherry fluoresce, resulting in a yellow signal. nih.govresearchgate.net Following fusion with the lysosome, the acidic milieu of the autolysosome quenches the GFP signal, while the mCherry continues to fluoresce, leading to a red-only signal. nih.govresearchgate.net This allows for the visualization of both autophagosomes and autolysosomes, providing a more complete picture of autophagic flux. nih.govmdpi.com A potential drawback is the requirement for transfection, which can introduce variability and may not be suitable for all cell types or in vivo studies.

Lysotracker dyes are fluorescent probes that accumulate in acidic organelles, primarily lysosomes. nih.govresearchgate.net They are used to observe the fusion of autophagosomes with lysosomes. nih.gov The main advantage of Lysotracker is its ease of use in live-cell imaging. nih.gov However, its primary disadvantage is its lack of specificity for autolysosomes, as it will stain all acidic compartments within the cell. researchgate.net Therefore, an increase in Lysotracker staining is not a direct measure of autophagic flux but rather an indication of an increase in acidic vesicles. researchgate.net

The following table provides a comparative overview of these autophagy markers:

| Marker | Principle of Detection | Advantages | Disadvantages |

| This compound | Accumulates in autophagic vacuoles. | - Simple to use in live cells- No genetic modification required | - Labels multiple vesicle types- Mechanism of accumulation not fully elucidated |

| LC3-GFP | Fusion protein that localizes to autophagosomes, forming puncta. | - Specific marker for autophagosomes | - GFP signal is quenched in acidic autolysosomes, hindering flux measurement- Overexpression can lead to protein aggregates |

| mCherry-GFP-LC3 | Tandem fluorescent protein that changes color based on pH, distinguishing autophagosomes (yellow) from autolysosomes (red). | - Allows for the monitoring of autophagic flux- Distinguishes between autophagosomes and autolysosomes | - Requires transfection- Potential for artifacts from overexpression |

| Lysotracker | Fluorescent probe that accumulates in acidic organelles. | - Easy to use for live-cell imaging- Can indicate autophagosome-lysosome fusion | - Not specific for autolysosomes; stains all acidic vesicles- Indirect measure of autophagic flux |

Complementary Methodologies for Validating this compound-Based Findings

Given the inherent limitations of any single method for studying a dynamic process like autophagy, it is crucial to employ complementary methodologies to validate findings obtained using this compound.

One of the most common validation techniques is Western blotting for key autophagy-related proteins. The conversion of LC3-I to LC3-II is a hallmark of autophagy induction, and an increase in the LC3-II/LC3-I ratio is often used as an indicator of autophagosome formation. nih.gov Another important protein to monitor is p62/SQSTM1, an autophagy receptor that is itself degraded by autophagy. Therefore, a decrease in p62 levels can indicate a functional autophagic flux.

Immunofluorescence staining for endogenous proteins provides a more physiologically relevant assessment of autophagy than the overexpression of tagged proteins. Staining for endogenous LC3 can confirm the formation of autophagosomes. Co-localization studies with lysosomal markers such as Lysosomal-Associated Membrane Protein 1 (LAMP1) can provide evidence for the fusion of autophagosomes with lysosomes.

The use of lysosomal inhibitors is another critical tool for validating autophagic flux. Inhibitors such as bafilomycin A1 prevent the fusion of autophagosomes with lysosomes or neutralize the acidic pH of the lysosome. If the accumulation of this compound-labeled vesicles or LC3-II is further increased in the presence of a lysosomal inhibitor, it suggests that the observed accumulation is due to an increase in autophagic flux rather than a blockage in the degradation pathway.

Finally, electron microscopy remains the gold standard for the morphological identification of autophagic structures. This technique allows for the direct visualization of the double-membraned autophagosomes and single-membraned autolysosomes, providing unequivocal evidence of autophagy.

By combining the use of this compound with these complementary methodologies, researchers can obtain a more comprehensive and accurate understanding of the role of autophagy in their experimental system.

Future Directions and Emerging Research Avenues for Monodansylthiacadaverine

Development of Next-Generation Monodansylthiacadaverine Derivatives with Enhanced Properties

The development of new fluorescent probes with improved characteristics is a continuous endeavor in biomedical research. For this compound, future efforts will likely focus on synthesizing novel derivatives with enhanced photostability, increased quantum yield, and greater specificity for their targets. One study has already explored structurally related derivatives of monodansylcadaverine to understand the structural requirements for its accumulation in autophagic vacuoles. By replacing the primary amino group with neutral, polar, or acidic groups, researchers aimed to modify the lysosomotropic character of the marker. This foundational work opens the door for the rational design of next-generation MDC analogs.

Future derivatives could incorporate modifications to the dansyl fluorophore to shift its emission spectrum, allowing for multi-color imaging with other fluorescent probes. Additionally, alterations to the cadaverine (B124047) linker could be explored to improve cell permeability and reduce off-target binding. The goal is to create a toolbox of MDC-based probes with a range of properties tailored for specific experimental needs, from long-term live-cell imaging to super-resolution microscopy.

Table 1: Potential Enhancements for Next-Generation this compound Derivatives

| Enhanced Property | Potential Modification Strategy | Benefit for Research |

| Increased Photostability | Chemical modification of the dansyl group to reduce susceptibility to photobleaching. | Enables longer imaging experiments with reduced signal loss. |

| Higher Quantum Yield | Structural alterations to the fluorophore to increase the efficiency of light emission. | Brighter signal for improved detection, especially of low-abundance targets. |

| Shifted Emission Spectra | Introduction of different functional groups to the dansyl ring. | Facilitates multi-color imaging with other fluorescent probes. |

| Improved Specificity | Modification of the cadaverine linker to enhance binding to specific targets. | Reduces background noise and provides more accurate localization. |

| Enhanced Cell Permeability | Alterations to the overall charge and lipophilicity of the molecule. | More efficient labeling of intracellular structures in live cells. |

Exploration of Novel Cellular Targets and Mechanistic Interactions Beyond Autophagy and Transglutaminases

While this compound is well-established as a marker for autophagic vacuoles and a substrate for transglutaminases, its interactions within the cell are likely more complex. Future research will delve into identifying novel cellular targets and mechanistic interactions of MDC. This exploration could reveal previously unknown functions of this compound and open up new avenues for its application.

Unbiased screening approaches, such as affinity chromatography coupled with mass spectrometry, could be employed to identify new protein binding partners of MDC within the cell. These studies might uncover interactions with other enzymes, structural proteins, or signaling molecules, providing insights into cellular pathways that have not yet been associated with this probe. Understanding these novel interactions will be crucial for a more complete interpretation of experimental results obtained using MDC and could lead to its use as a probe for a wider range of cellular processes.

Advanced Imaging Techniques Utilizing this compound for Spatiotemporal Resolution

The advent of super-resolution microscopy techniques has revolutionized the visualization of cellular structures. The application of these advanced imaging modalities to this compound holds immense promise for achieving unprecedented spatiotemporal resolution of the processes it labels. Techniques such as Stimulated Emission Depletion (STED) microscopy, which bypasses the diffraction limit of light, can provide a much more detailed view of autophagosome formation and maturation. sysy.comrfi.ac.ukpicoquant.com

The successful use of MDC in STED microscopy will depend on the development of derivatives with suitable photophysical properties, such as high photostability under the intense laser illumination required for this technique. wikipedia.org Furthermore, combining MDC with other super-resolution compatible probes will enable multi-color imaging of autophagy in the context of other cellular organelles and processes with nanoscale precision. This will provide a more holistic understanding of the intricate interplay between autophagy and other cellular functions. High-resolution imaging of protein aggregates is another area where advanced techniques could be applied. caltech.edunih.govnih.gov

Role of this compound in Elucidating Fundamental Biological Processes and Pathological Mechanisms

The ability of this compound to label autophagic vacuoles and potentially other cellular components makes it a valuable tool for investigating a wide range of fundamental biological processes and the mechanisms of various diseases. Its future applications are expected to contribute significantly to our understanding of cellular homeostasis and dysfunction.

In the context of neurodegenerative diseases, where lysosomal dysfunction and protein aggregation are common pathological hallmarks, MDC could be used to study the interplay between these processes. nih.govnih.gov For instance, it could be employed to investigate how defects in autophagy contribute to the accumulation of misfolded proteins in diseases like Alzheimer's and Parkinson's. Furthermore, MDC could be a useful tool in studying lysosomal storage disorders, helping to elucidate the consequences of lysosomal dysfunction on cellular health. nih.gov

The study of the unfolded protein response (UPR), a cellular stress response pathway, is another area where MDC could find application. nih.govnih.gov By monitoring autophagic flux with MDC in cells undergoing ER stress, researchers can gain insights into the role of autophagy in mitigating the toxic effects of unfolded proteins.

Q & A

Q. What ethical frameworks apply when using MDTC in animal models to study autophagy-related diseases?

- Guidance :

- Follow ARRIVE 2.0 guidelines for reporting in vivo experiments, including sample size justification and humane endpoints .

- Disclose conflicts of interest (e.g., institutional partnerships with MDTC suppliers) in publications .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.